molecular formula C8H8O2S B8738240 1,4-Dihydro-2,3-benzoxathiin-3-oxide CAS No. 51439-46-4

1,4-Dihydro-2,3-benzoxathiin-3-oxide

Cat. No. B8738240
M. Wt: 168.21 g/mol
InChI Key: NIXVNZNYHSLXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07772409B2

Procedure details

Sodium hydroxymethanesulfinate (Rongalite™) (180 g; 1.17 mol) was suspended in DMSO (400 mL) and left to stir for 10 min. before dicholoro-o-xylene (102.5 g; 0.59 mol), potassium carbonate (121.4 g; 0.88 mol) and sodium iodide (1.1 g; 7 mmol) were added consecutively. More DMSO (112 mL) was used to rinse residual materials into the reaction mixture before the whole was allowed to stir at room temperature. The initial endothermic reaction became mildly exothermic after around 1 h causing the internal temperature to rise to ca. 32-33° C. The reaction as followed by TLC (ethyl acetate/hexane, 50:50) and found to be complete after 3 h. The reaction mixture was diluted with methanol/ethyl acetate (20:80; 400 mL) and the solids were filtered off, and washed with more methanol/ethyl acetate (20:80; 100 mL, 2×50 mL). The filtrate was transferred to a separating funnel and brine (1 L) was added. This caused more sodium chloride from the product mixture to precipitate out. The addition of water (200 mL) redissolved the sodium chloride. The mixture was shaken and the organic layer was separated and then the aqueous layer was extracted further with methanol/ethyl acetate (20:80; 200 mL, 150 mL, 250 mL). The combined extracts were dried (Na2SO4) and rotary evaporated (bath 37-38° C.). More solvent was removed under high vacuum to give the sultine 10 as a pale orange liquid (126 g) that was found by 1H NMR spectroscopy to be relatively free of by-product but containing residual DMSO and ethyl acetate (FIG. 1).
Name
Sodium hydroxymethanesulfinate
Quantity
180 g
Type
reactant
Reaction Step One
[Compound]
Name
dicholoro-o-xylene
Quantity
102.5 g
Type
reactant
Reaction Step Two
Quantity
121.4 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
methanol ethyl acetate
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
112 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[CH2:2][S:3]([O-:5])=[O:4].[Na+].C(=O)([O-])[O-].[K+].[K+].C(O[CH2:17][CH3:18])(=O)C.[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23]C>CS(C)=O.CO.C(OCC)(=O)C.[I-].[Na+]>[CH2:23]1[C:22]2[CH:21]=[CH:20][CH:19]=[CH:17][C:18]=2[CH2:2][S:3](=[O:4])[O:5]1 |f:0.1,2.3.4,5.6,8.9,10.11|

Inputs

Step One
Name
Sodium hydroxymethanesulfinate
Quantity
180 g
Type
reactant
Smiles
OCS(=O)[O-].[Na+]
Step Two
Name
dicholoro-o-xylene
Quantity
102.5 g
Type
reactant
Smiles
Name
Quantity
121.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.1 g
Type
catalyst
Smiles
[I-].[Na+]
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
methanol ethyl acetate
Quantity
400 mL
Type
solvent
Smiles
CO.C(C)(=O)OCC
Step Six
Name
Quantity
112 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
were added consecutively
WASH
Type
WASH
Details
to rinse residual materials into the reaction mixture before the whole
CUSTOM
Type
CUSTOM
Details
The initial endothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to ca. 32-33° C
CUSTOM
Type
CUSTOM
Details
The reaction
WAIT
Type
WAIT
Details
to be complete after 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with more methanol/ethyl acetate (20:80; 100 mL, 2×50 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separating funnel
ADDITION
Type
ADDITION
Details
brine (1 L) was added
CUSTOM
Type
CUSTOM
Details
to precipitate out
ADDITION
Type
ADDITION
Details
The addition of water (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
redissolved the sodium chloride
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted further with methanol/ethyl acetate (20:80; 200 mL, 150 mL, 250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporated (bath 37-38° C.)
CUSTOM
Type
CUSTOM
Details
More solvent was removed under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1OS(CC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 126 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.